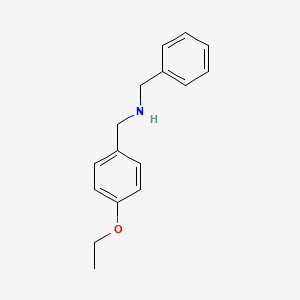

Benzyl-(4-ethoxy-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

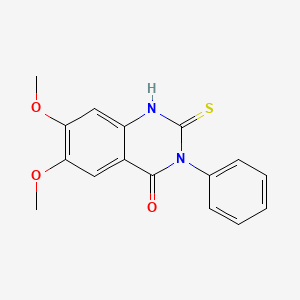

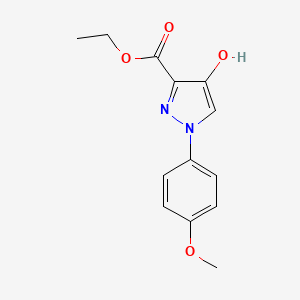

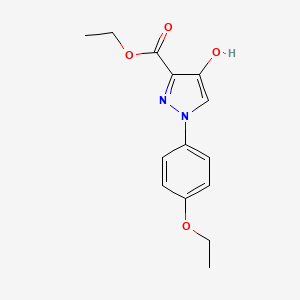

Benzyl-(4-ethoxy-benzyl)-amine (BEBA) is an organic compound derived from benzyl alcohol and ethylbenzene. It is a colorless liquid that is soluble in water and is used in a variety of applications, such as in the synthesis of pharmaceuticals, as a solvent, and as an intermediate for the synthesis of other compounds. BEBA has been studied extensively for its unique properties, and its potential applications in the pharmaceutical and chemical industries.

Aplicaciones Científicas De Investigación

1. Organic Synthesis and Solid-Phase Chemistry

- Secondary Amide-Based Linkers : Benzaldehyde derivatives, similar in structure to Benzyl-(4-ethoxy-benzyl)-amine, have been utilized as linkers in solid phase organic synthesis. This involves the formation of secondary amines, which are subsequently converted to ureas, sulfonamides, and other derivatives (Swayze, 1997).

2. Catalysis and Reaction Development

- Reductive Monoalkylation : Studies have shown the potential of similar benzyl amino compounds in the reductive monoalkylation of nitro aryls, leading to the formation of secondary benzyl amino aryls in good yields (Sydnes, Kuse, & Isobe, 2008).

- C-H Amination Reactions : Research has demonstrated the use of chiral benzylic amines in rhodium-catalyzed stereoselective C-H amination reactions, yielding good selectivity (Lebel, Trudel, & Spitz, 2012).

3. Polymer Science and Material Applications

- Polymerization Kinetics : this compound analogs have been studied in the context of benzoyl peroxide/amine initiated free-radical polymerization, particularly in dental materials (Achilias & Sideridou, 2004).

4. Medicinal Chemistry and Drug Development

- Nucleoside Transport Inhibition : Certain benzyl derivatives have shown potential in inhibiting nucleoside transport, which is significant for drug development, especially for CNS-targeted therapies (Tromp et al., 2004).

5. Green Chemistry and Sustainable Processes

- Reductive Aminations Using Molecular Hydrogen : Catalytic reductive aminations, an important class in green chemistry, often utilize compounds structurally similar to this compound. These reactions are crucial for the synthesis of various amines in a sustainable manner (Murugesan et al., 2020).

Mecanismo De Acción

Target of Action

Based on its structural similarity to other benzyl compounds, it may interact with various enzymes and receptors in the body .

Mode of Action

Benzyl-(4-ethoxy-benzyl)-amine likely undergoes reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

Based on its structure, it may be involved in pathways related to the metabolism of aromatic compounds .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been shown to have various biological effects, such as anti-inflammatory, antioxidant, and antimicrobial activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the rate of reactions at the benzylic position can be influenced by the presence of other reactive species .

Propiedades

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-18-16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFOETOUGVTWQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261605 |

Source

|

| Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333755-96-7 |

Source

|

| Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333755-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

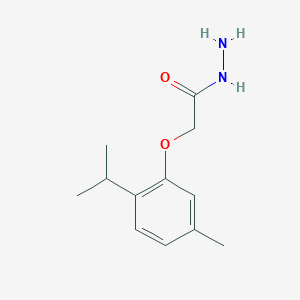

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)